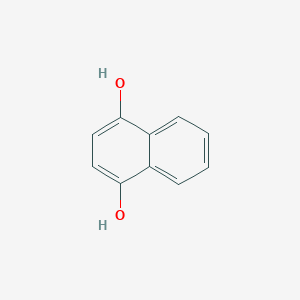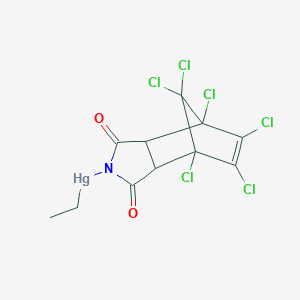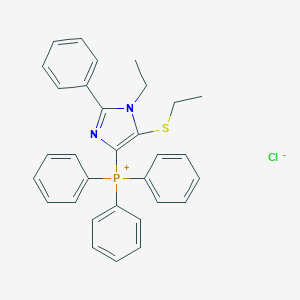
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide works by selectively accumulating in the mitochondria due to its positive charge, where it acts as an antioxidant. It can neutralize reactive oxygen species (ROS) generated by the mitochondria, preventing oxidative damage to mitochondrial DNA, proteins, and lipids. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can also improve mitochondrial function by reducing oxidative stress and improving energy production.
Biochemical And Physiological Effects
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been shown to have various biochemical and physiological effects in scientific research. It can reduce oxidative stress, inflammation, and apoptosis, leading to improved mitochondrial function and cell survival. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has also been shown to improve insulin sensitivity, reduce blood pressure, and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in lab experiments is its selective accumulation in the mitochondria, allowing for targeted antioxidant therapy. However, the high cost of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be a limitation for some experiments. Additionally, the potential for off-target effects and toxicity needs to be carefully considered in experimental design.
Future Directions
Future research on 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide could focus on exploring its potential therapeutic applications in specific diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could investigate the optimal dosing and administration of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide for maximum efficacy and safety. Further research could also explore the potential use of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in combination with other therapies for synergistic effects.
Synthesis Methods
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be synthesized by reacting triphenylphosphine with 2-mercaptoethylamine to form triphenylphosphonium 2-ethylthioethylamine. This compound is then reacted with 2-bromoacetophenone to form 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide.
Scientific Research Applications
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Studies have shown that 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can protect mitochondria from oxidative damage, reduce inflammation, and improve mitochondrial function, leading to improved health outcomes.
properties
CAS RN |
126484-15-9 |
|---|---|
Product Name |
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide |
Molecular Formula |
C31H30BrN2PS |
Molecular Weight |
529.1 g/mol |
IUPAC Name |
(1-ethyl-5-ethylsulfanyl-2-phenylimidazol-4-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C31H30N2PS.ClH/c1-3-33-29(25-17-9-5-10-18-25)32-30(31(33)35-4-2)34(26-19-11-6-12-20-26,27-21-13-7-14-22-27)28-23-15-8-16-24-28;/h5-24H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OFZIBYMQBBXVAN-UHFFFAOYSA-M |
SMILES |
CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-] |
Canonical SMILES |
CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-] |
synonyms |
Phosphonium, 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazol-4-yltriphenyl-, chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



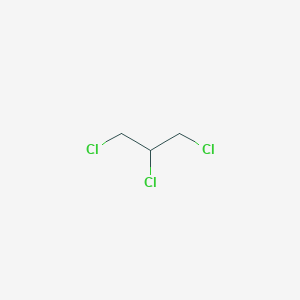

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)

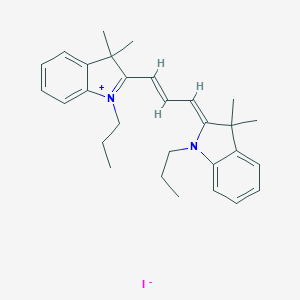
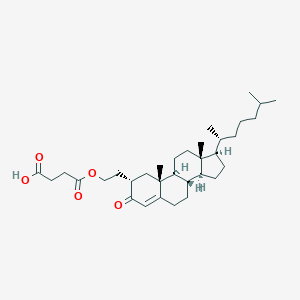
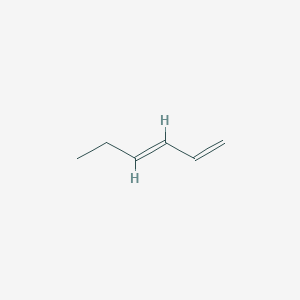
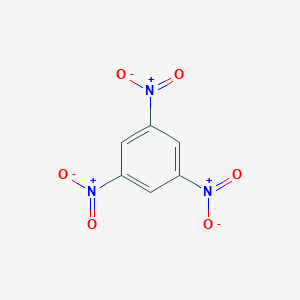
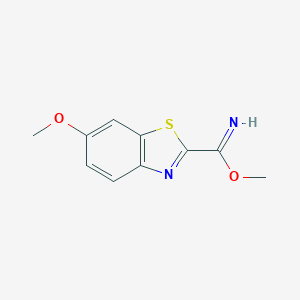
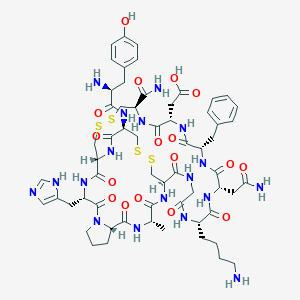
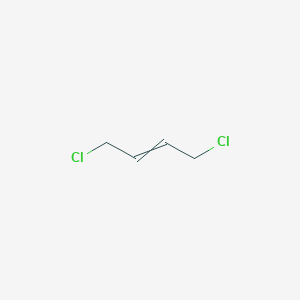
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
